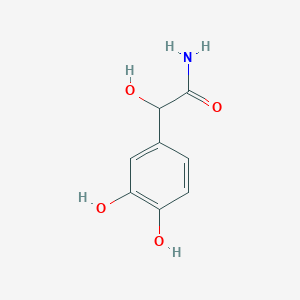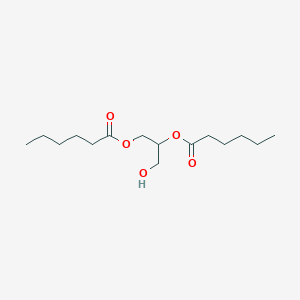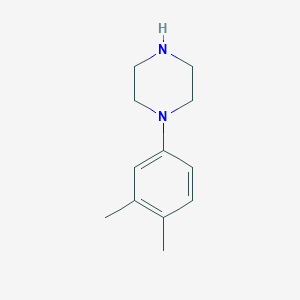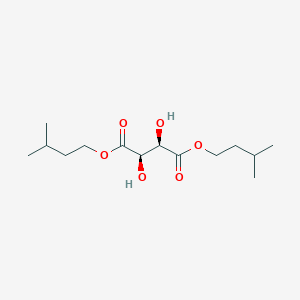
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, also known as dimethyl tartrate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless, and crystalline substance that is soluble in water, ethanol, and ether.
作用机制
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that exhibits different biological activities depending on its stereochemistry. The (2R,3R) isomer has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels.
生化和生理效应
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have various biochemical and physiological effects, including:
1. Anti-diabetic activity: The (2R,3R) isomer of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic activity by inhibiting the activity of DPP-IV.
2. Anti-inflammatory activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have antioxidant activity by scavenging free radicals.
实验室实验的优点和局限性
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized with high purity, which is essential for scientific research.
2. Versatility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be used in various scientific research applications, including chiral synthesis, drug delivery, and polymer synthesis.
Limitations:
1. Cost: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a relatively expensive compound, which can limit its use in scientific research.
2. Limited solubility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has limited solubility in some solvents, which can limit its use in certain scientific research applications.
未来方向
There are several future directions for research on bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, including:
1. Development of new drug delivery systems: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has potential as a drug delivery agent, and future research could focus on developing new drug delivery systems that utilize this compound.
2. Investigation of other biological activities: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic, anti-inflammatory, and antioxidant activities, but its potential for other biological activities has not been fully explored.
3. Synthesis of new derivatives: Future research could focus on synthesizing new derivatives of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate with improved properties for scientific research applications.
Conclusion:
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new drug delivery systems, the investigation of other biological activities, and the synthesis of new derivatives with improved properties.
合成方法
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with methanol in the presence of a catalyst. The reaction proceeds at a temperature of 60-70°C for several hours, and the resulting product is purified through recrystallization.
科学研究应用
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used in various scientific research applications, including:
1. Chiral synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that has been used as a chiral auxiliary in the synthesis of other chiral compounds.
2. Drug delivery: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
3. Polymer synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a monomer in the synthesis of biodegradable polymers.
属性
CAS 编号 |
16016-41-4 |
|---|---|
产品名称 |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC 名称 |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChI 键 |
VOBHVQRBBHSZAZ-VXGBXAGGSA-N |
手性 SMILES |
CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
规范 SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
其他 CAS 编号 |
16016-41-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



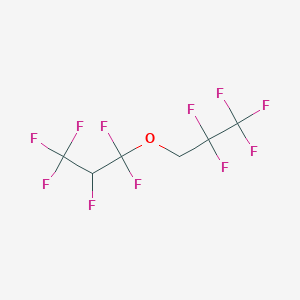
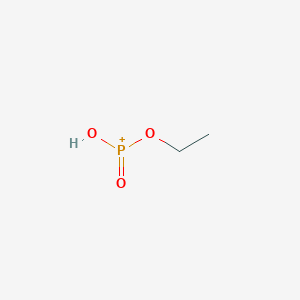
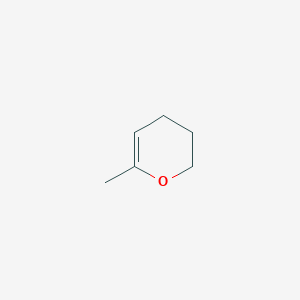
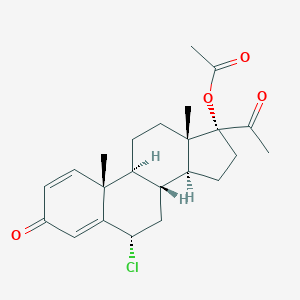
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
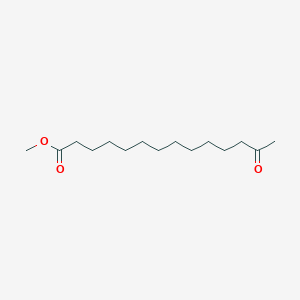
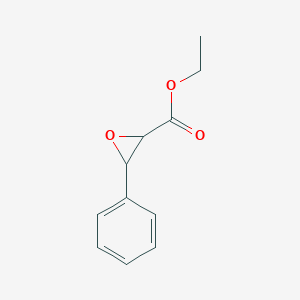
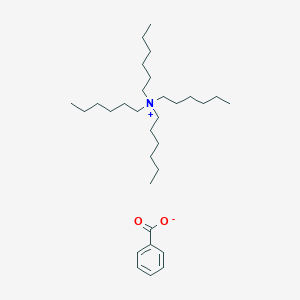
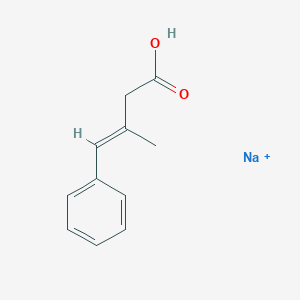
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
